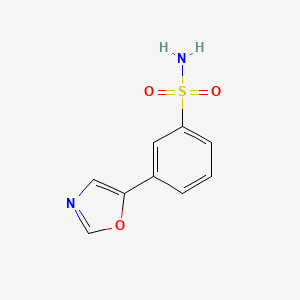

3-Oxazol-5-yl-benzenesulfonamide

Vue d'ensemble

Description

3-Oxazol-5-yl-benzenesulfonamide is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring with atoms of nitrogen and oxygen . This structure allows the compound to engage with many enzymes and receptors through various non-covalent interactions, resulting in a variety of biological actions .

Synthesis Analysis

A novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry . Another method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . The structure of 3-Oxazol-5-yl-benzenesulfonamide is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Oxazole derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide was developed using a diazotization reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxazol-5-yl-benzenesulfonamide can be found in various databases . Oxazole contains two unsaturation in a five-membered ring including a carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively .Applications De Recherche Scientifique

Anticancer Activity

Oxazole derivatives have been explored for their potential anticancer properties. For instance, certain oxadiazolyl benzenesulfonamides have shown promising in vitro anticancer activity . This suggests that compounds like 3-Oxazol-5-yl-benzenesulfonamide could be investigated for similar applications.

Antibacterial Activity

Some oxazole compounds have been tested for antibacterial potential against various strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and others . This indicates a possible research avenue for 3-Oxazol-5-yl-benzenesulfonamide in developing new antibacterial agents.

Antifungal Activity

Oxazole derivatives have also been evaluated for antifungal activity . The structure-activity relationship of these compounds can be studied further to enhance their efficacy against fungal infections.

Enzyme Inhibition

Oxazole derivatives have been identified as inhibitors of certain enzymes, such as human carbonic anhydrase II . This enzyme is involved in various physiological processes, and its inhibition can have therapeutic applications.

Drug Synthesis

The synthesis of new drugs often involves oxazole derivatives as intermediates or active components . Research into the synthesis and properties of 3-Oxazol-5-yl-benzenesulfonamide could contribute to the development of novel pharmaceuticals.

Mitochondrial Enzyme Activity Measurement

In scientific research, oxazole derivatives are used in assays like the MTT test to measure mitochondrial enzyme activity . This application is crucial for evaluating cell viability in various biological studies.

MDPI - Synthesis, Anticancer Evaluation Springer - Synthesis, Antibacterial, and Antimonooxidase Activity BMC Chemistry - Biological activities of oxazole derivatives

Mécanisme D'action

Target of Action

The primary target of 3-Oxazol-5-yl-benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

3-Oxazol-5-yl-benzenesulfonamide interacts with its target, hCAs, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the physiological processes they regulate .

Biochemical Pathways

The inhibition of hCAs affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs . The compound’s action on these enzymes can therefore influence these pathways and their downstream effects.

Result of Action

The inhibition of hCAs by 3-Oxazol-5-yl-benzenesulfonamide can lead to various molecular and cellular effects. For instance, it has been found to potentiate the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . It also exhibits an antimonooxidase effect in vitro .

Propriétés

IUPAC Name |

3-(1,3-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVARVWUSZSPTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

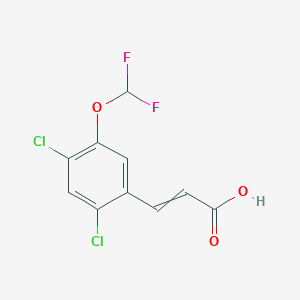

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)